2-Chloro-5-fluoropyridine-3,4-diamine
Overview
Description
2-Chloro-5-fluoropyridine-3,4-diamine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Mechanism of Action
Target of Action
Fluorinated pyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
The compound’s density is reported to be 1297 g/mL at 25 °C , which may influence its bioavailability.
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoropyridine-3,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity. This compound can also interact with proteins involved in cell signaling pathways, influencing the transmission of signals within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of certain genes, leading to changes in the production of proteins that are crucial for cell function. Additionally, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, affecting the overall metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoropyridine-3,4-diamine typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoropyridine-3,4-diamine undergoes various chemical reactions including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoropyridine-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: Utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-fluoropyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULFTVHYISNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624364 | |
Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-93-5 | |
Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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